Methyl 3-chloroquinoxaline-6-carboxylate Methyl 3-chloroquinoxaline-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 948833-63-4
VCID: VC5839682
InChI: InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)13-9(11)5-12-7/h2-5H,1H3
SMILES: COC(=O)C1=CC2=NC(=CN=C2C=C1)Cl
Molecular Formula: C10H7ClN2O2
Molecular Weight: 222.63

Methyl 3-chloroquinoxaline-6-carboxylate

CAS No.: 948833-63-4

Cat. No.: VC5839682

Molecular Formula: C10H7ClN2O2

Molecular Weight: 222.63

* For research use only. Not for human or veterinary use.

Methyl 3-chloroquinoxaline-6-carboxylate - 948833-63-4

Specification

CAS No. 948833-63-4
Molecular Formula C10H7ClN2O2
Molecular Weight 222.63
IUPAC Name methyl 3-chloroquinoxaline-6-carboxylate
Standard InChI InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)13-9(11)5-12-7/h2-5H,1H3
Standard InChI Key HETNLVFOMLHRHI-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=NC(=CN=C2C=C1)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 3-chloroquinoxaline-6-carboxylate features a bicyclic quinoxaline core fused with a benzene ring. The chlorine atom at position 3 and the methyl ester group at position 6 introduce steric and electronic modifications that influence reactivity and binding interactions. Key structural descriptors include:

  • Molecular Formula: C₁₀H₇ClN₂O₂ .

  • SMILES: COC(=O)C₁=CC₂=NC(=CN=C₂C=C₁)Cl .

  • InChIKey: HETNLVFOMLHRHI-UHFFFAOYSA-N .

The planar quinoxaline system facilitates π-π stacking interactions, while the electron-withdrawing chlorine enhances electrophilic substitution reactivity.

Predicted Physicochemical Parameters

Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation:

Adductm/zPredicted CCS (Ų)
[M+H]⁺223.02688142.9
[M+Na]⁺245.00882158.6
[M-H]⁻221.01232144.5

These data aid in distinguishing methyl 3-chloroquinoxaline-6-carboxylate from structurally similar compounds during analytical workflows .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multi-step protocols involving halogenation and esterification. A representative route includes:

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxylic acid derivatives under acidic conditions.

  • Chlorination: Electrophilic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) at position 3.

  • Esterification: Reaction with methanol in the presence of a catalyst (e.g., H₂SO₄) to introduce the methyl ester group.

Optimized conditions (e.g., reflux in dimethylformamide) improve yields to >75%.

Reactivity Profile

The chlorine atom and ester group dictate reactivity:

  • Nucleophilic Aromatic Substitution: Chlorine at position 3 is susceptible to displacement by amines or alkoxides, enabling derivatization .

  • Ester Hydrolysis: The methyl ester undergoes saponification to yield carboxylic acid derivatives, useful for further functionalization .

Biological Activities and Mechanisms

Antimicrobial Properties

The chlorine substituent enhances lipophilicity, promoting membrane penetration. Derivatives showed MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli, likely through DNA intercalation or enzyme inhibition.

Applications in Drug Development

Intermediate for Tyrosine Kinase Inhibitors

This compound serves as a precursor for nintedanib analogs, potent inhibitors of PDGFR and FGFR used in treating idiopathic pulmonary fibrosis . Structural modifications at positions 3 and 6 optimize pharmacokinetic profiles .

Prodrug Design

The methyl ester acts as a prodrug moiety, improving oral bioavailability. Hydrolysis in vivo releases the active carboxylic acid form, enhancing therapeutic efficacy .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize potency and selectivity.

  • In Vivo Toxicology: Assessing pharmacokinetics and toxicity profiles in animal models.

  • Target Identification: Elucidating off-target effects using proteomics and CRISPR screens.

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